- Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions, Journal of Organic Chemistry, 2016, 81(7), 2794-2803

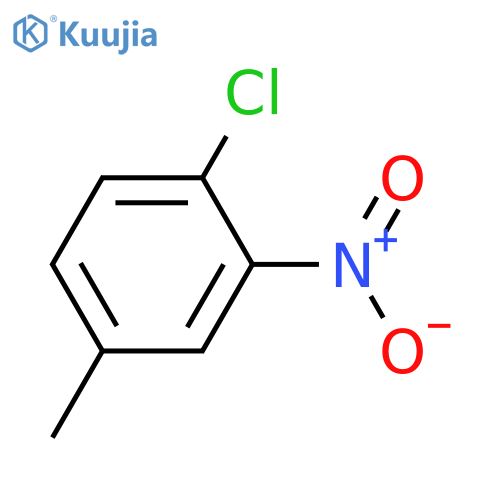

Cas no 89-60-1 (4-Chloro-3-nitrotoluene)

4-Chloro-3-nitrotoluene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-4-methyl-2-nitrobenzene

- 4-Chloro-3-nitrotoluene

- 2-CHLORO-5-METHYLNITROBENZENE

- 3-NITRO-4-CHLORO TOLUENE

- 3-nitro-4-chlorotoluol

- 4,3-Chloronitrotoluene

- 4-chloro-3-nitro-toluene

- 4-methyl-2-nitrochlorobenzene

- M-NITRO-P-CHLOROTOLUENE

- toluene,4-chloro-3-nitro

- Toluene,4-chloro-3-nitro- (7CI,8CI)

- 1-Chloro-2-nitro-4-methylbenzene

- 2-Chloro-5-methyl-1-nitrobenzene

- NSC 60721

- 3-Nitro-4-chlorotoluene

- DTXSID9058995

- 1-chloro-4-methyl-2-nitro-benzene

- SCHEMBL84100

- 89-60-1

- 1-chloranyl-4-methyl-2-nitro-benzene

- 4-chlor-3-nitrotoluen

- Z393629992

- CS-W017646

- F0001-2195

- AKOS009159380

- EINECS 201-922-8

- Benzene, 1-chloro-4-methyl-2-nitro-

- MFCD00007085

- Toluene, 4-chloro-3-nitro-

- W-100369

- NSC-60721

- AC-12204

- A843245

- EN300-39658

- DS-14605

- JF8MPL73NZ

- NSC60721

- FT-0618098

- 4-Chloro-3-nitrotoluene, technical grade

- 1-Chloro-4-methyl-2-nitrobenzene (ACI)

- Toluene, 4-chloro-3-nitro- (7CI, 8CI)

- 4-Chloro-3-nitrotoluene,98%

- DB-057147

- NS00002026

- DTXCID7048663

-

- MDL: MFCD00007085

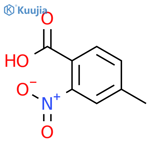

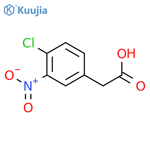

- インチ: 1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3

- InChIKey: NWESJZZPAJGHRZ-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C(Cl)=CC=C(C)C=1)=O

- BRN: 511055

計算された属性

- 精确分子量: 171.00900

- 同位素质量: 171.009

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 何もない

- Surface Charge: 0

- トポロジー分子極性表面積: 45.8A^2

- 互变异构体数量: 何もない

じっけんとくせい

- Color/Form: Yellow oily liquid.

- 密度みつど: 1.297 g/mL at 25 °C(lit.)

- ゆうかいてん: 7 °C (lit.)

- Boiling Point: 260°C(lit.)

- フラッシュポイント: 華氏度:235.4°F

摂氏度:113°C - Refractive Index: n20/D 1.558(lit.)

- PSA: 45.82000

- LogP: 3.07980

- Solubility: Soluble in alcohol, insoluble in water.

4-Chloro-3-nitrotoluene Security Information

-

Symbol:

- Prompt:あぶない

- Signal Word:Warning

- 危害声明: H302

- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:UN 2433 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S36/37/39-S26-S61

-

危険物標識:

- TSCA:Yes

- 包装グループ:III

- 安全术语:6.1

- Packing Group:III

- HazardClass:6.1

- Risk Phrases:R20/21/22; R36/37/38

- 储存条件:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

4-Chloro-3-nitrotoluene 税関データ

- 税関コード:29049085

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Chloro-3-nitrotoluene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D956756-500g |

1-Chloro-4-methyl-2-nitrobenzene |

89-60-1 | 97% | 500g |

$260 | 2023-05-17 | |

| TRC | C374820-1g |

4-Chloro-3-nitrotoluene |

89-60-1 | 1g |

$ 50.00 | 2022-04-01 | ||

| TRC | C374820-100g |

4-Chloro-3-nitrotoluene |

89-60-1 | 100g |

$316.00 | 2023-05-18 | ||

| Enamine | EN300-39658-0.5g |

1-chloro-4-methyl-2-nitrobenzene |

89-60-1 | 95% | 0.5g |

$21.0 | 2023-05-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R162311-25g |

4-Chloro-3-nitrotoluene |

89-60-1 | 98% | 25g |

¥234 | 2024-05-21 | |

| Fluorochem | 222322-10g |

1-Chloro-4-methyl-2-nitrobenzene |

89-60-1 | 95% | 10g |

£10.00 | 2022-03-01 | |

| Enamine | EN300-39658-0.05g |

1-chloro-4-methyl-2-nitrobenzene |

89-60-1 | 95% | 0.05g |

$19.0 | 2023-05-03 | |

| Life Chemicals | F0001-2195-0.5g |

4-Chloro-3-nitrotoluene |

89-60-1 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AE556-5g |

4-Chloro-3-nitrotoluene |

89-60-1 | 97% | 5g |

¥60.0 | 2022-05-30 | |

| TRC | C374820-25g |

4-Chloro-3-nitrotoluene |

89-60-1 | 25g |

$ 90.00 | 2022-04-01 |

4-Chloro-3-nitrotoluene 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

1.2 Reagents: Cuprous chloride ; 2.5 h, 50 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 50 °C; 70 °C

- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene, Jingxi Shiyou Huagong, 2007, 24(1), 39-43

Synthetic Circuit 3

- Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives, Molecules, 2022, 27(10),

Synthetic Circuit 4

1.2 Reagents: Ammonium hydroxide Solvents: Water

- ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts, Canadian Journal of Chemistry, 1986, 64(9), 1764-70

Synthetic Circuit 5

- Inexpensive NaX (X = I, Br, Cl) as a halogen donor in the practical Ag/Cu-mediated decarboxylative halogenation of aryl carboxylic acids under aerobic conditions, Organic & Biomolecular Chemistry, 2018, 16(30), 5416-5421

Synthetic Circuit 6

- Synthesis of some nitrotoluenesulfonic acids, Nippon Kagaku Kaishi, 1977, (11), 1694-7

Synthetic Circuit 7

- Nitration of p-chlorotoluene and p-chloroisopropylbenzene, Journal of the Indian Chemical Society, 1988, 65(6), 415-16

Synthetic Circuit 8

- Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123

Synthetic Circuit 9

- Development of Polymer-Supported Benzotriazole as a Novel Traceless Linker for Solid-Phase Organic Synthesis, Journal of Organic Chemistry, 1999, 64(13), 4972-4975

Synthetic Circuit 10

- Preparation of 4-halomononitrotoluenes, Japan, , ,

Synthetic Circuit 11

- Improved Photodecarboxylation Properties in Zinc Photocages Constructed Using m-Nitrophenylacetic Acid Variants, ChemPhotoChem, 2022, 6(9),

Synthetic Circuit 12

1.2 Reagents: Cupric chloride Solvents: Acetonitrile , Ethylene glycol ; 4 min, 82 °C

- Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process, Organic Process Research & Development, 2017, 21(1), 44-51

Synthetic Circuit 13

1.2 120 - 140 °C

- Triphenylphosphine Dichloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 14

- Synthesis of 4-halotoluene-2- and 3-sulfonic acids, and sulfonation mixtures of 4-halotoluenes by the HPLC (high performance liquid chromatography) analysis, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1991, 25, 73-9

Synthetic Circuit 15

- Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides, Journal of Organic Chemistry, 1977, 42(14), 2426-31

4-Chloro-3-nitrotoluene Raw materials

- 4-Chloro-3-nitrophenylacetic acid

- 4-Methyl-2-nitrobenzoic acid

- Benzenemethanol, α,4-dimethyl-2-nitro-

- 4-Chloro-3-nitrobenzyl alcohol

4-Chloro-3-nitrotoluene Preparation Products

4-Chloro-3-nitrotoluene Suppliers

4-Chloro-3-nitrotoluene 関連文献

-

2. CXLI.—The scission of diaryl ethers and related compounds by means of piperidine. Part IV. Elimination of halogen atoms and scission reactions during substitution processesDorothy Lilian Fox,Eustace Ebenezer Turner J. Chem. Soc. 1930 1115

-

Yundong Wu,Lei Guo,Yuxuan Liu,Jiannan Xiang,Jun Jiang RSC Adv. 2021 11 15290

-

4. 732. The kinetics and mechanisms of aromatic halogen substitution. Part XIV. Rates and products of chlorination of methyl-substituted biphenyls in acetic acidP. B. D. de la Mare,D. Muriel Hall,Margaret M. Harris,M. Hassan,E. A. Johnson,N. V. Klassen J. Chem. Soc. 1962 3784

-

5. Dielectric relaxation and dipole-dipole interactionJ. Sobhanadri Trans. Faraday Soc. 1960 56 965

-

Yundong Wu,Lei Guo,Yuxuan Liu,Jiannan Xiang,Jun Jiang RSC Adv. 2021 11 15290

-

7. Electrophilic aromatic substitution. Part XV. The kinetics, mechanism, and products of nitrodebromination in sulphuric acidRoy B. Moodie,Kenneth Schofield,John B. Weston J. Chem. Soc. Perkin Trans. 2 1976 1089

-

8. 197. The nitration of benz-1-thia-2 : 3-diazole and the synthesis of 7-nitro-, 5-methyl-, and 7-nitro-5-methyl-benz-1-thia-2 : 3-diazole, with improved preparations of 1-chloro-2 : 6-dinitrobenzene and 2-chloro-3-nitroanilineHerbert H. Hodgson,Douglas P. Dodgson J. Chem. Soc. 1948 1006

-

9. 408. Reactions of polynitro-aromatic compounds with alkaline sulphides. Part I. Aryl monosulphide formation by interaction of sodium thioaryloxides with polynitro-aromatic compounds containing labile nitro-groupsHerbert H. Hodgson,Edward R. Ward J. Chem. Soc. 1948 2017

-

10. The reaction velocity of some substituted o- and p-chloronitrobenzenes with piperidineJorge A. Brieux,Venancio Deulofeu J. Chem. Soc. 1954 2519

4-Chloro-3-nitrotolueneに関する追加情報

Comprehensive Overview of 4-Chloro-3-nitrotoluene (CAS No. 89-60-1): Properties, Applications, and Industry Insights

4-Chloro-3-nitrotoluene (CAS No. 89-60-1) is a versatile organic compound widely utilized in industrial and research applications. This yellow crystalline solid belongs to the nitrotoluene family, characterized by its molecular formula C7H6ClNO2. Its unique chemical structure, featuring a chloro group at the 4-position and a nitro group at the 3-position of the toluene ring, grants it distinct reactivity and functional value. Researchers often search for "synthesis of 4-Chloro-3-nitrotoluene" or "89-60-1 solubility data," reflecting its technical relevance.

The compound's physicochemical properties are critical for its applications. With a melting point of 44-46°C and moderate solubility in organic solvents like ethanol and acetone, it serves as a key intermediate in dye manufacturing and agrochemical production. Recent trends highlight growing interest in "eco-friendly nitrotoluene derivatives," aligning with sustainability goals. Innovations in catalytic reduction methods for 4-Chloro-3-nitrotoluene are also gaining traction, addressing demands for greener chemistry.

In the pharmaceutical sector, 89-60-1 is explored as a precursor for active pharmaceutical ingredients (APIs). Queries such as "4-Chloro-3-nitrotoluene drug intermediates" underscore its role in medicinal chemistry. Its electron-withdrawing groups facilitate electrophilic substitution reactions, making it valuable for constructing complex molecular frameworks. However, handling requires adherence to industrial safety standards, a topic frequently searched alongside "nitrotoluene handling precautions."

The compound's stability under controlled conditions enables its use in high-performance material synthesis. For instance, it contributes to polyurethane catalysts and corrosion inhibitors. Emerging discussions on "bio-based alternatives to nitrotoluenes" reflect shifting market priorities. Analytical techniques like HPLC and GC-MS are commonly employed for purity assessment, as noted in searches for "89-60-1 analytical methods."

Regulatory compliance remains a focal point. While 4-Chloro-3-nitrotoluene is not classified as hazardous under standard protocols, proper storage guidelines (e.g., avoiding light and moisture) are emphasized. Environmental concerns drive queries like "biodegradation of nitrotoluene compounds," prompting research into microbial degradation pathways. Industry reports suggest a steady demand for this compound, particularly in regions with robust specialty chemical sectors.

Future prospects for CAS No. 89-60-1 include advancements in catalytic hydrogenation to minimize waste. The rise of digital chemistry platforms has also streamlined its supply chain, with searches for "buy 4-Chloro-3-nitrotoluene online" increasing. Collaborative efforts between academia and industry aim to optimize its applications while addressing carbon footprint concerns, a hot topic in modern chemical engineering.

89-60-1 (4-Chloro-3-nitrotoluene) Related Products

- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)

- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)

- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)

- 2198-82-5(2,2,5-trimethylhex-4-enoic acid)

- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)

- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)

- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)

- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)

- 2228408-49-7(3,3-difluoro-3-(1-methyl-1H-indazol-3-yl)propan-1-ol)

- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)